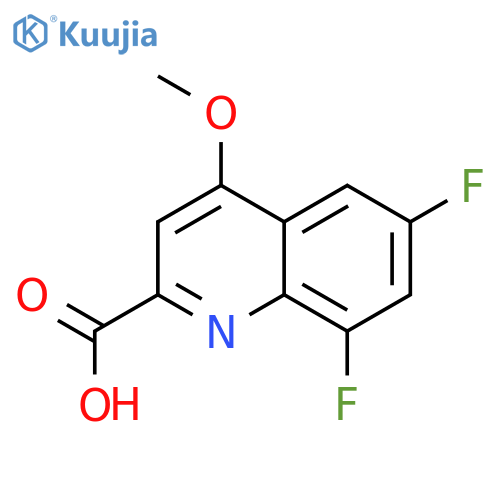Cas no 1338651-82-3 (6,8-difluoro-4-methoxyquinoline-2-carboxylic acid)

1338651-82-3 structure
商品名:6,8-difluoro-4-methoxyquinoline-2-carboxylic acid
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6,8-difluoro-4-methoxyquinoline-2-carboxylic acid
- 1338651-82-3
- 6,8-difluoro-4-methoxy-2-quinolinecarboxylic acid
- STL284662
- AKOS015830828
- BS-3042
- 6,8-difluoro-4-methoxyquinoline-2-carboxylicacid
- SB69665
-
- MDL: MFCD21086556
- インチ: InChI=1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16)
- InChIKey: LEMSICSKYHTPOY-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=NC2=C1C=C(C=C2F)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 239.03939941Da
- どういたいしつりょう: 239.03939941Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59.4Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 349.5±37.0 °C at 760 mmHg
- フラッシュポイント: 165.2±26.5 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI30618-5mg |
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid |
1338651-82-3 | >97% | 5mg |
$214.00 | 2024-04-20 | |
| TRC | D454463-5mg |
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid |
1338651-82-3 | 5mg |
$ 50.00 | 2022-06-05 | ||
| Chemenu | CM224199-10g |
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid |
1338651-82-3 | 95% | 10g |
$888 | 2021-08-04 | |
| TRC | D454463-10mg |
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid |
1338651-82-3 | 10mg |
$ 70.00 | 2022-06-05 | ||
| Chemenu | CM224199-1g |
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid |
1338651-82-3 | 95% | 1g |
$529 | 2024-08-02 | |
| A2B Chem LLC | AI30618-1mg |
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid |
1338651-82-3 | >97% | 1mg |
$201.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847684-1g |
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid |
1338651-82-3 | 98% | 1g |
¥4859.00 | 2024-08-09 | |
| TRC | D454463-50mg |
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid |
1338651-82-3 | 50mg |
$ 275.00 | 2022-06-05 |
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1338651-82-3 (6,8-difluoro-4-methoxyquinoline-2-carboxylic acid) 関連製品
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
